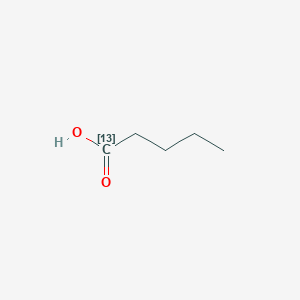
(113C)pentanoic acid
Übersicht
Beschreibung
(113C)pentanoic acid, also known as pentanoic acid-1-13C, is a stable isotope-labeled compound of valeric acid. It is a straight-chain alkyl carboxylic acid with five carbon atoms, where the first carbon atom is labeled with the carbon-13 isotope. This compound is primarily used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(113C)pentanoic acid can be synthesized through the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The reaction conditions typically involve high pressure and temperature .
Industrial Production Methods
In industrial settings, valeric acid-1-13C is produced by the selective hydrogenation of biomass-derived levulinic acid. This method is considered more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(113C)pentanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: Valeric acid can be oxidized to form valeric acid derivatives.
Reduction: It can be reduced to form valeric alcohol.
Substitution: It can form amide, ester, anhydride, and chloride derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride for forming acid chlorides and alcohols for esterification.
Major Products
Oxidation: Valeric acid derivatives.
Reduction: Valeric alcohol.
Substitution: Valeric acid esters, amides, and anhydrides.
Wissenschaftliche Forschungsanwendungen
(113C)pentanoic acid is widely used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid.
Biology: Helps in studying the role of valeric acid in regulating immune function and its anti-inflammatory effects.
Medicine: Used in metabolic studies to trace the incorporation of the 13C-labeled carbon atom into various metabolic intermediates.
Industry: Employed in the production of biofuels and as a flavor component in food additives
Wirkmechanismus
(113C)pentanoic acid is metabolized in the same way as natural valeric acid. It is absorbed into the bloodstream and transported to the liver, where it undergoes beta-oxidation and the tricarboxylic acid cycle. The 13C-labeled carbon atom is incorporated into various metabolic intermediates, such as acetyl-CoA, succinyl-CoA, and oxaloacetate. The fate of these intermediates can be traced by measuring the 13C enrichment in different metabolites using mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isovaleric acid-1-13C: Similar in structure but with a different branching.
Valeric acid-2-13C: The carbon-13 isotope is labeled on the second carbon atom.
Valeric acid-5-13C: The carbon-13 isotope is labeled on the fifth carbon atom.
Uniqueness
(113C)pentanoic acid is unique due to its specific labeling on the first carbon atom, making it particularly useful for tracing the metabolic fate of valeric acid in vivo. This specificity allows for detailed studies on the role of valeric acid in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482322 | |
| Record name | (1-~13~C)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38765-82-1 | |
| Record name | (1-~13~C)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38765-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)

